Isopropyl Cinnamate is a colorless to pale yellow liquid with a sweet, balsamic odor. It is an ester, formed by the condensation reaction between Cinnamic Acid and Isopropyl Alcohol. [, , , , ]
Isopropyl cinnamate falls under the category of cinnamates, which are esters formed from cinnamic acid. It is also classified as a flavoring agent and fragrance compound due to its aromatic properties.
The synthesis of isopropyl cinnamate typically involves the esterification reaction between cinnamic acid and isopropanol. This can be achieved through several methods:
The typical reaction conditions for conventional synthesis include refluxing the reactants at elevated temperatures (around 120 °C) for several hours, followed by purification steps such as distillation or chromatography to isolate the product. The use of catalysts like sulfuric acid significantly accelerates the reaction rate.
Isopropyl cinnamate has a molecular formula of . Its structure can be represented as follows:
Isopropyl cinnamate can participate in various chemical reactions, including:
The kinetics of these reactions depend on factors such as temperature, pH, and the presence of catalysts. For example, hydrolysis rates increase significantly in acidic environments due to protonation of the carbonyl oxygen, making it more electrophilic.
The mechanism of action for isopropyl cinnamate primarily revolves around its interactions in biological systems:
In vitro studies have indicated significant antimicrobial activity against fungi and bacteria, suggesting potential applications in food preservation and pharmaceuticals.
Isopropyl cinnamate finds applications across various fields:
Isopropyl cinnamate (propan-2-yl (E)-3-phenylprop-2-enoate; CAS 7780-06-5) emerged as a compound of interest through systematic esterification studies of cinnamic acid derivatives in the early 20th century. Unlike its methyl and ethyl analogs, which occur naturally in plants like Cinnamomum spp. or fruits, isopropyl cinnamate is predominantly synthetic [9]. Historical patent literature from the mid-1900s documents its preparation via acid-catalyzed esterification of cinnamic acid with isopropanol, typically using sulfuric acid at 120°C [6] [9]. This method established the foundation for industrial-scale production.
Regulatory recognition followed decades later. The Flavor and Extract Manufacturers Association (FEMA) assigned it GRAS (Generally Recognized As Safe) status (FEMA 2939) under 21 CFR 172.515, permitting its use as a flavor additive [1] [3]. Concurrently, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated its safety (JECFA 661), cementing its legitimacy in food applications [1]. The compound’s structural identifiers were formalized through IUPAC nomenclature and spectroscopic validation, with its (E)-configuration confirmed as the thermodynamically stable form [9].
Table 1: Historical and Regulatory Milestones of Isopropyl Cinnamate
Year | Event | Significance |
---|---|---|
Mid-1900s | Synthetic esterification methods developed | Enabled industrial production |
1960s | FEMA GRAS designation (No. 2939) | Approved for food use (21 CFR 172.515) |
2001 | JECFA Safety Evaluation (No. 661) | Global regulatory harmonization |
2007 | Inclusion in EU fragrance inventories | Standardized use in cosmetics (IFRA) |
Though not a natural plant metabolite, isopropyl cinnamate intersects with phenylpropanoid biosynthesis—a pathway producing flavonoids, lignins, and other bioactive phenolics. In this pathway, phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to cinnamic acid, which 4-coumarate-CoA ligase (4CL) activates to cinnamoyl-CoA [8]. While plants typically channel cinnamoyl-CoA toward coumarins or lignin, in vitro enzymatic studies suggest that alcohol acyltransferases could theoretically conjugate it with isopropanol to yield isopropyl cinnamate. However, this reaction lacks evidence in vivo [8] [10].
Endophytic fungi present an alternative biosynthetic route. Aspergillus and Alternaria spp., isolated from resveratrol-producing plants like Vitis vinifera, express stilbene synthase—an enzyme that utilizes cinnamoyl-CoA intermediates [2]. Though these fungi primarily synthesize resveratrol, metabolic engineering could redirect cinnamoyl-CoA toward ester derivatives like isopropyl cinnamate. For instance, Shi et al. demonstrated that Alternaria sp. MG1 produces 104 μg/L of resveratrol using phenylpropanoid precursors [2], highlighting the potential for pathway manipulation.
Table 2: Key Enzymes in Putative Isopropyl Cinnamate Biosynthesis
Enzyme | Function | Pathway Branchpoint |
---|---|---|
Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid | Entry to phenylpropanoid pathway |
4-Coumarate-CoA ligase (4CL) | Activates cinnamic acid to cinnamoyl-CoA | Precursor for esters/ligins |
Alcohol acyltransferase (AAT) | Couples cinnamoyl-CoA with alcohols | Hypothetical isopropyl ester formation |
Flavor and Fragrance Applications
Isopropyl cinnamate’s balsamic, honey-like aroma profile makes it valuable in perfumery and food flavoring [1] [6]. Globally, 0.1–1 metric tonne is used annually in:
Pharmacological Potential
Emerging research highlights bioactivities beyond sensory applications:
Table 3: Functional Properties Driving Industrial Applications
Property | Value | Application Relevance |
---|---|---|
Odor threshold | Low (ppm range) | Effective at low concentrations in perfumery |
Water solubility | 79.69 mg/L at 25°C | Limited solubility favors oil-based matrices |
Antimicrobial log reduction | >3 vs. S. aureus | Potential preservative in cosmetics |
Comparative Advantages
In material science, isopropyl cinnamate outperforms ethyl and methyl cinnamates due to its branched isopropyl group, which improves thermal stability and reduces volatility [9]. Its use in insect-repellent coatings and polymer preservation is under investigation, leveraging its hydrophobic phenylpropenoate backbone [6] [9].
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